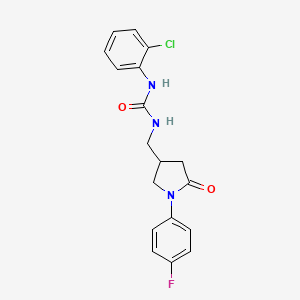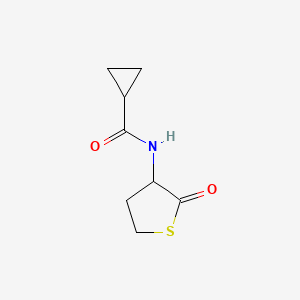
N-(2-oxotetrahydrothiophen-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of various starting materials such as thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine under catalyst-free conditions in anhydrous ethanol . The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . These methods could potentially be adapted for the synthesis of N-(2-oxotetrahydrothiophen-3-yl)cyclopropanecarboxamide.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using single crystal X-ray diffraction studies. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide crystallizes in the triclinic space group with a chair conformation of the cyclohexane ring . The molecular conformation is often stabilized by intramolecular hydrogen bonds, which could also be expected in the case of this compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied using density functional theory (DFT) methods. For instance, the electrophilicity-based charge transfer method and charge transfer analysis have been used to examine interactions between the compound and DNA bases . Similar computational methods could be applied to this compound to predict its reactivity and interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include the analysis of crystal packing, which is often stabilized by various hydrogen bonds and other interactions such as H⋅⋅⋅H, C⋅⋅⋅H, and S⋅⋅⋅H . The Hirshfeld surface analysis and energy-framework calculations can provide insights into the three-dimensional topology of the crystal packing . These techniques could be used to determine the physical and chemical properties of this compound.
Aplicaciones Científicas De Investigación
Cycloaddition and Synthesis of Thiophenes
- Cycloaddition Reactions : N-(2-oxotetrahydrothiophen-3-yl)cyclopropanecarboxamide is involved in [3+2] cycloaddition reactions with thiourea, leading to the production of diverse 2-amino-4,5-dihydrothiophenes. This process is efficient and yields optically active dihydrothiophenes from enantiomerically pure cyclopropanes (Xie et al., 2019).
- Synthesis of Tetrahydrothiophenes : The compound plays a role in the synthesis of tetrahydrothiophenes, achieved through Lewis acid catalysis with thioketene surrogates (Augustin et al., 2018).
Magnetic Nanocomposite Applications
- Polymer-Functionalized Magnetic Nanocomposites : this compound has been successfully polymerized on the surface of amine-functionalized magnetic silica nanocomposites. This is used for the catalytic selective oxidation of alcohols to aldehydes and ketones, exhibiting high activity and magnetic recoverability (Dehghan et al., 2015).
Synthesis of Amino Acid Derivatives
- Cyclopropane Amino Acids : The compound is used in the synthesis of cyclopropane amino acids, providing a novel method involving the cyclopropanation of dehydroamino acids. This method is notable for its high yield and selectivity (Adams et al., 2003).
Biologically Active Compounds Synthesis
- Azomethine Derivatives : this compound derivatives have been synthesized and show promise as biologically active compounds. They are particularly interesting for their cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin et al., 2021).
Colorimetric Sensing Applications
- Colorimetric Sensing of Fluoride Anions : Derivatives of the compound have been used in colorimetric sensing, specifically for the detection of fluoride anions in solution. This application highlights its potential in chemical sensing technologies (Younes et al., 2020).
Conformational Studies
- Conformational Analysis : Studies have been conducted to understand the conformational impact of incorporating specific groups into the compound, which is vital for its application in medicinal chemistry (Casanovas et al., 2003).
Propiedades
IUPAC Name |
N-(2-oxothiolan-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c10-7(5-1-2-5)9-6-3-4-12-8(6)11/h5-6H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEFMBLWHIYHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)
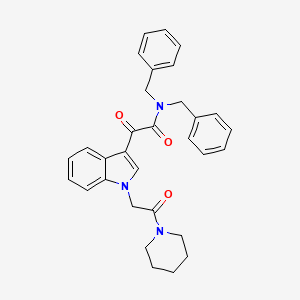
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)

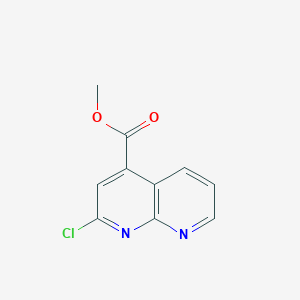

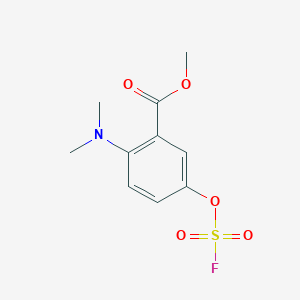
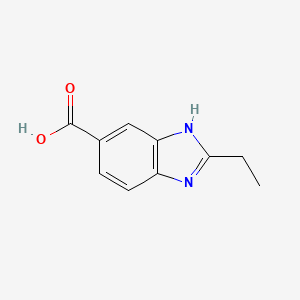
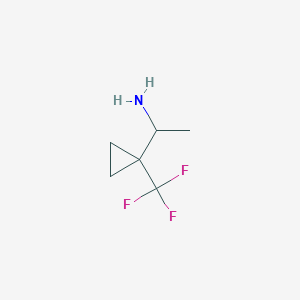
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)
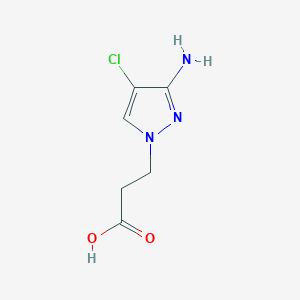
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)
